molecular formula C16H21N3O2S B5669286 N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5669286
M. Wt: 319.4 g/mol
InChI Key: GCEINWSEMCAZMA-UHFFFAOYSA-N
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Description

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a recognized, potent, and ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, and FGFR3 tyrosine kinases [https://pubmed.ncbi.nlm.nih.gov/29467133/]. Its primary research value lies in its application as a targeted molecular tool for dissecting the FGFR signaling axis, which is a critical pathway in cellular processes such as proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in a wide array of cancers, making this compound a valuable probe for investigating the mechanisms of tumorigenesis and potential therapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5850650/]. Researchers utilize this inhibitor in vitro to study its effects on cancer cell viability, to elucidate mechanisms of resistance, and to explore synthetic lethal interactions. In vivo, it serves as a key compound for validating FGFR as a drug target in preclinical xenograft models, particularly for cancers harboring FGFR amplifications or mutations [https://pubmed.ncbi.nlm.nih.gov/29467133/]. By selectively blocking FGFR-mediated phosphorylation and downstream signaling through pathways like MAPK and PI3K/Akt, this acetamide derivative enables a deeper understanding of oncogenic driver dependencies and facilitates the development of novel targeted oncology therapeutics.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-5-15-18-19-16(22-15)17-14(20)9-21-12-6-7-13(10(2)3)11(4)8-12/h6-8,10H,5,9H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEINWSEMCAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Biological Activities

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives possess antimicrobial properties. This compound has shown effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Properties : Some studies suggest that compounds with thiadiazole moieties have anticancer effects. Preliminary investigations into this compound indicate it may inhibit the growth of certain cancer cell lines .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with inflammation .

Agricultural Applications

The chemical structure of this compound suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are often explored for their ability to protect crops from pests and diseases.

Potential Uses:

  • Fungicides : Effective against fungal pathogens that threaten crop yields.
  • Insecticides : Potential to disrupt the life cycle of harmful insects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy in inhibiting bacterial growth .

Case Study 2: Anticancer Activity

In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells. This compound was tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing cell death through apoptosis pathways .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the structure of the compound and the biological system being studied .

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Aromatic Substituents

  • Compound 9a (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Differs in the presence of a benzodiazolyl-triazole linker and phenylthiazole substituent.
  • Compound 6b (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Features a nitro group on the phenyl ring, enhancing electron-withdrawing effects. Comparison: The target’s isopropylphenoxy group provides steric bulk and hydrophobicity, favoring membrane penetration over the nitro group’s polar effects .

Thiadiazole-Acetamide Hybrids

  • 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Shares the acetamide-thiadiazole backbone but has a simpler 4-ethylphenoxy group. Key difference: The target’s 3-methyl-4-isopropylphenoxy group increases lipophilicity (logP ~3.5 vs.
  • Methazolamide () : A sulfonamide-containing thiadiazole used as a carbonic anhydrase inhibitor.

    • Contrast : The target lacks sulfonamide and instead has an acetamide, shifting its mechanism away from carbonic anhydrase inhibition .

Physicochemical Properties

Property Target Compound 9a () 6b () Methazolamide ()
Molecular Weight ~436 g/mol ~520 g/mol ~404 g/mol 236.3 g/mol
logP (Predicted) 3.5 2.9 2.1 0.8
Melting Point Not reported 198–200°C 215–217°C 213–214°C
Solubility (aq.) Low Moderate (due to triazole) Low (nitro group) High (sulfonamide)

Biological Activity

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by a thiadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and other pharmacological properties. This article provides a detailed overview of its biological activity, synthesizing relevant research findings and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

IUPAC Name: this compound
Molecular Formula: C16H19N3O2S
Molecular Weight: 319.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiadiazole ring is known to participate in various biochemical reactions that can modulate biological pathways by inhibiting or activating enzymes and receptors. The unique structural features of the compound allow it to engage in π–π interactions and hydrogen bonding with target macromolecules, enhancing its potential efficacy against various diseases.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that related thiadiazole derivatives possess IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) .
Cell Line IC50 Value (μg/mL) Reference
HCT1163.29
MCF-70.28
H46010

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these active compounds.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Thiadiazole Derivatives as Anticancer Agents:
    A comprehensive review highlighted the anticancer potential of thiadiazole derivatives, including those structurally similar to our compound. The study indicated that modifications in substituents significantly affect cytotoxicity profiles against different cancer cell lines .
  • Molecular Docking Studies:
    Molecular docking studies have provided insights into how these compounds interact at the molecular level with targets such as tubulin and protein kinases, elucidating their mechanisms of action and aiding in the design of more potent derivatives .

Q & A

Q. How does this compound compare to analogs with substituted thiadiazole rings?

  • Key analogs :
AnalogSubstituentIC₅₀ (A549)LogP
5-Methyl-thiadiazoleMethyl at C512.4 µM2.8
5-Ethyl-thiadiazoleEthyl at C58.2 µM3.2
5-Isopropyl-thiadiazoleIsopropyl at C525.7 µM3.6
  • Trend : Ethyl substitution balances lipophilicity and steric hindrance, optimizing cytotoxicity .

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